N-Lignoceroyldihydro-glucocerebroside

Description

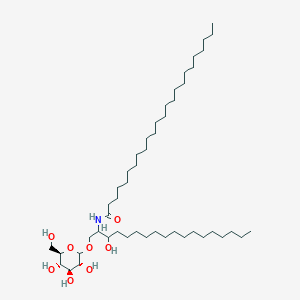

N-Lignoceroyldihydro-glucocerebroside is a glycosphingolipid (GSL) composed of a dihydro-sphingosine backbone (a saturated sphingoid base), lignoceric acid (a 24-carbon saturated fatty acid, C24:0), and a β-linked glucose moiety. This compound is structurally characterized by its long-chain acyl group and saturated sphingoid base, which influence its physicochemical properties, such as membrane rigidity and metabolic stability. It plays roles in cellular signaling and membrane structure, though its specific biological functions remain less studied compared to other glucocerebrosides like glucosylceramide (GlcCer) .

Systematic reviews of glucocerebroside research (1956–2019) highlight that studies on N-acylated variants, including this compound, are underrepresented relative to broader topics like glucocerebrosidase enzymes or GlcCer metabolism .

Properties

Molecular Formula |

C48H95NO8 |

|---|---|

Molecular Weight |

814.3 g/mol |

IUPAC Name |

N-[3-hydroxy-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoctadecan-2-yl]tetracosanamide |

InChI |

InChI=1S/C48H95NO8/c1-3-5-7-9-11-13-15-17-18-19-20-21-22-23-24-26-28-30-32-34-36-38-44(52)49-41(40-56-48-47(55)46(54)45(53)43(39-50)57-48)42(51)37-35-33-31-29-27-25-16-14-12-10-8-6-4-2/h41-43,45-48,50-51,53-55H,3-40H2,1-2H3,(H,49,52)/t41?,42?,43-,45-,46+,47-,48?/m1/s1 |

InChI Key |

SNPQGCDJHZAVOB-GFZFNKNSSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)O)O)O)C(CCCCCCCCCCCCCCC)O |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Ceramide Backbone

The ceramide portion, including the lignoceroyl (C24 saturated fatty acid) and dihydrosphingosine (sphingoid base) components, can be synthesized by:

- Fatty acid coupling : The lignoceric acid is coupled to dihydrosphingosine via amide bond formation, typically using activated fatty acid derivatives such as acid chlorides or anhydrides.

- Sphingoid base preparation : Dihydrosphingosine is synthesized or isolated and then used as the amine component in the coupling reaction.

Glycosylation to Form Glucocerebroside

- The glucose moiety is attached to the ceramide backbone via a β-glycosidic linkage.

- Glycosyl donors such as protected glucose derivatives (e.g., trichloroacetimidate, thioglycosides) are activated under acidic or Lewis acid catalysis to enable selective glycosylation.

- Stereoselective control is critical to ensure the β-configuration of the glycosidic bond, which is biologically relevant.

Representative Synthetic Route (Generalized)

| Step | Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of dihydrosphingosine | From sphingosine or synthetic routes | Sphingoid base ready for coupling |

| 2 | Activation of lignoceric acid | Conversion to acid chloride or anhydride | Activated fatty acid derivative |

| 3 | Amide bond formation | Coupling of dihydrosphingosine with lignoceroyl derivative | Formation of dihydroceramide |

| 4 | Glycosylation | Use of protected glucose donor, acid/Lewis acid catalysis | Formation of glucocerebroside |

| 5 | Deprotection | Removal of protecting groups | Pure N-Lignoceroyldihydro-glucocerebroside |

Purification and Characterization

- Purification is typically achieved by chromatographic techniques such as high-performance liquid chromatography (HPLC).

- Characterization involves nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared spectroscopy (IR) to confirm structure and purity.

Alternative and Advanced Methods

Enzymatic Synthesis

Combinatorial and Computation-Guided Chemistry

- Recent advances in natural product-inspired combinatorial chemistry and computational methods have facilitated the design of glycosylation reactions and inhibitors related to sphingolipid metabolism, although specific application to this compound requires further research.

Summary Table of Preparation Methods

| Preparation Method | Description | Advantages | Limitations |

|---|---|---|---|

| Chemical Synthesis | Stepwise assembly of ceramide and glycosylation | Precise control over structure | Multi-step, requires protecting groups and stereocontrol |

| Enzymatic Synthesis | Use of glucosylceramide synthase enzymes | High stereoselectivity, mild conditions | Enzyme availability and cost |

| Extraction from Natural Sources | Isolation from biological tissues | Natural product, biologically active | Low yield, complex mixtures |

Chemical Reactions Analysis

Types of Reactions

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

Hydrolysis: Enzymatic hydrolysis using glucocerebrosidase.

Oxidation and Reduction: Various oxidizing and reducing agents can be used, depending on the desired reaction.

Major Products

Hydrolysis: Ceramide and glucose.

Scientific Research Applications

N-Lignoceroyldihydro-glucocerebroside has several scientific research applications:

Mechanism of Action

N-Lignoceroyldihydro-glucocerebroside exerts its effects primarily through its role in cell membranes. It is involved in maintaining membrane stability and facilitating signal transduction. The compound can be hydrolyzed by glucocerebrosidase, leading to the production of ceramide and glucose. This hydrolysis is crucial for the recycling of ceramide and the regulation of glycosphingolipid levels in cells .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Glucocerebroside Variants

Structural Differences and Implications

- Acyl Chain: this compound’s lignoceric acid (C24:0) is fully saturated, enhancing hydrophobic interactions and membrane stability. In contrast, N-Nervonoylsphingosyl-glucocerebroside contains nervonic acid (C24:1Δ15), which introduces a double bond, increasing membrane fluidity . Shorter acyl chains (e.g., C16 in some GlcCer variants) reduce lipid packing density, affecting enzymatic accessibility in lysosomal degradation pathways.

- Sphingoid Base: The saturated dihydro-sphingosine in this compound reduces oxidative susceptibility compared to unsaturated bases in GlcCer or galactocerebroside. This may contribute to slower metabolic turnover .

- Sugar Moiety: Unlike galactocerebroside (galactose-linked), the glucose moiety in this compound prevents recognition by galactose-specific enzymes, altering its catabolic pathway and disease associations .

Functional and Pathological Contrasts

- Membrane Dynamics: The compound’s rigidity contrasts with fluidity-promoting variants like N-Nervonoylsphingosyl-glucocerebroside, suggesting specialized roles in non-neuronal tissues or stress-resistant cellular domains.

Key Research Findings and Trends

Analytical Challenges :

The compound’s hydrophobicity and high melting point complicate isolation and characterization. Advanced techniques like HPLC-based glycan analysis (e.g., GlycoBase) are critical for distinguishing it from analogs .- Biosynthetic Pathways: Unlike GlcCer, which is synthesized via glucosylceramide synthase (GCS), this compound may require specialized acyltransferases for lignocerate incorporation, a process less understood than nervonate or palmitate addition .

Q & A

Basic Research Questions

Q. What are the established methods for synthesizing and purifying N-Lignoceroyldihydro-glucocerebroside, and how can researchers validate structural fidelity?

- Methodological Answer : Synthesis typically involves enzymatic glycosylation of dihydrosphingosine with lignoceric acid (C24:0) followed by glucosylation. Purification employs reversed-phase HPLC or silica-gel chromatography. Structural validation requires tandem mass spectrometry (MS/MS) for acyl chain confirmation and nuclear magnetic resonance (NMR) for stereochemical analysis of the glycosidic bond. Researchers must cross-validate results with synthetic standards and report retention times, fragmentation patterns, and NMR shifts to ensure reproducibility .

Q. How can researchers detect and quantify this compound in biological samples?

- Methodological Answer : Liquid chromatography-mass spectrometry (LC-MS) with multiple reaction monitoring (MRM) is optimal. Lipid extraction protocols (e.g., Folch or Bligh-Dyer) must be standardized to avoid hydrolysis. Quantification requires isotope-labeled internal standards (e.g., deuterated lignoceric acid) to correct for matrix effects. Recent studies highlight the importance of normalizing to total protein content or cell count to address biological variability .

Q. What is the known biological role of this compound in membrane dynamics?

- Methodological Answer : As a glycosphingolipid, it contributes to lipid raft formation and membrane fluidity. Experimental approaches include fluorescence anisotropy to measure membrane rigidity and atomic force microscopy (AFM) for nanoscale domain visualization. Comparative studies with shorter acyl-chain analogs (e.g., C16:0) reveal chain-length-dependent effects on membrane curvature and receptor clustering .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported enzymatic interactions of this compound with β-glucosidases?

- Methodological Answer : Kinetic discrepancies may arise from assay conditions (pH, detergent use). Researchers should:

- Use recombinant enzymes with standardized activity assays (e.g., fluorogenic substrates).

- Perform inhibition studies with purified this compound and controls (e.g., conduritol B epoxide).

- Apply surface plasmon resonance (SPR) to measure binding affinities independently of enzymatic activity. Cross-laboratory validation via open-data platforms is critical .

Q. How can researchers model the impact of this compound accumulation in lysosomal storage disorders?

- Methodological Answer : Use CRISPR-edited cell lines (e.g., GBA1-knockout macrophages) to mimic Gaucher disease. Measure lipid accumulation via LC-MS and lysosomal pH via ratiometric probes (e.g., LysoSensor Yellow/Blue). For in vivo models, zebrafish with glucocerebrosidase mutations allow real-time tracking of lipid deposition using BODIPY-labeled analogs. Statistical power analysis must account for inter-individual variability in lipid metabolism .

Q. What advanced techniques elucidate the structural dynamics of this compound in lipid bilayers?

- Methodological Answer : Molecular dynamics (MD) simulations with force fields optimized for glycosphingolipids (e.g., SLIPIDS) predict packing density and hydrogen-bond networks. Experimentally, neutron diffraction with deuterated lignoceric acid reveals bilayer thickness and hydration layers. Correlate findings with differential scanning calorimetry (DSC) to assess phase transition behavior .

Q. How should researchers design studies to address conflicting data on the immunomodulatory role of this compound?

- Methodological Answer : Apply the PICO framework:

- Population : Primary dendritic cells vs. immortalized cell lines.

- Intervention : Dose-response exposure to synthetic this compound.

- Comparison : Inert lipid controls (e.g., cholesterol) and pro-inflammatory agonists (e.g., LPS).

- Outcome : Cytokine profiling (multiplex ELISA) and transcriptomics (RNA-seq). Use mixed-effects models to account for batch variability in primary cell responses .

Methodological Considerations

- Data Contradiction Analysis : Replicate studies using identical reagents (e.g., commercial vs. in-house synthesized compounds). Perform meta-analyses of published kinetic parameters using random-effects models to identify outliers .

- Experimental Design : Adhere to NIH preclinical guidelines for lipid studies, including blinding during data analysis and randomization of sample processing order .

- Statistical Reporting : Specify exact sample sizes, effect sizes, and correction methods (e.g., Bonferroni for multiple comparisons) in figure legends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.